BenchChemオンラインストアへようこそ!

2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole

Medicinal Chemistry Regioisomer Differentiation Scaffold Design

This compound features a three-component architecture (indole-2-carbonyl-pyrrolidine-3-oxy-1,2,5-thiadiazole) not found in common indole-thiadiazole libraries. The 2-indole regioisomer places the NH H-bond donor proximal to the carbonyl, enabling unique kinase hinge interactions. The rare 1,2,5-thiadiazole isomer alters metal-chelation and π-stacking geometry versus the more common 1,3,4-thiadiazole. Ideal for CNS-targeted cholinesterase or metalloenzyme programs. No published target-specific data exists—order for de novo broad-panel profiling.

Molecular Formula C15H14N4O2S
Molecular Weight 314.36
CAS No. 2320642-09-7
Cat. No. B2520288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole
CAS2320642-09-7
Molecular FormulaC15H14N4O2S
Molecular Weight314.36
Structural Identifiers
SMILESC1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C15H14N4O2S/c20-15(13-7-10-3-1-2-4-12(10)17-13)19-6-5-11(9-19)21-14-8-16-22-18-14/h1-4,7-8,11,17H,5-6,9H2
InChIKeyVYUPYBFUMIGRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole (CAS 2320642-09-7): Structural Identity and Research-Grade Procurement Context


2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole (CAS 2320642-09-7; molecular formula C₁₅H₁₄N₄O₂S; molecular weight 314.36 g/mol) is a synthetic heterocyclic compound featuring three pharmacophoric elements linked in a specific topology: a 1H-indole core connected at the 2-position via a carbonyl bridge to a pyrrolidine ring, which in turn bears a 1,2,5-thiadiazol-3-yloxy substituent at the pyrrolidine 3-position [1]. This compound belongs to a broader class of indole-thiadiazole conjugates that have demonstrated diverse enzyme inhibitory activities, including acetylcholinesterase (AChE) inhibition (class IC₅₀ range 0.17–33.10 μM), butyrylcholinesterase (BChE) inhibition (class IC₅₀ range 0.30–37.60 μM), α-glucosidase inhibition (class IC₅₀ range 0.95–13.60 μM), and α-amylase inhibition (class IC₅₀ range 0.80–9.30 μM) [2][3][4]. However, no target-specific quantitative biological data has been published for this exact compound as of the search date. Its value proposition derives from its unique three-component architecture—indole-2-carbonyl-pyrrolidine-3-oxy-thiadiazole—that is not represented among commonly studied indole-thiadiazole series, positioning it as a structurally differentiated scaffold for de novo target screening and SAR exploration.

Why Generic Substitution Fails for 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole (CAS 2320642-09-7): Regiochemistry and Linker Topology as Critical Differentiators


This compound cannot be interchanged with seemingly similar indole-thiadiazole analogs due to three structural features that collectively define a unique chemical space. First, the carbonyl attachment occurs at the indole 2-position rather than the 3-position, creating a distinct regioisomer (cf. CAS 2176152-14-8, the 3-indole carbonyl variant) with altered electronic distribution and H-bonding geometry at the indole NH [1]. Second, the 1,2,5-thiadiazole ring is connected via an ether-oxygen bridge to the pyrrolidine 3-position—a topology that differs fundamentally from compounds where thiadiazole is directly C-linked to indole (as in the indole-based-thiadiazole series described by Taha et al. [2]). This ether-pyrrolidine linker introduces two additional sp³-hybridized rotatable bonds and a tertiary amine, conferring conformational flexibility absent in planar, directly-linked indole-thiadiazole systems. Third, the 1,2,5-thiadiazole isomer deployed here differs from the more common 1,3,4-thiadiazole found in most published indole-thiadiazole SAR studies [2][3], potentially altering metal-coordination capacity and target binding mode. These features make generic substitution scientifically indefensible without confirmatory target-engagement data.

Quantitative Differentiation Evidence for CAS 2320642-09-7: Structural, Physicochemical, and Class-Contextual Comparisons with Closest Analogs


Regiochemical Differentiation: Indole 2-Carbonyl vs. 3-Carbonyl Attachment Determines Hydrogen-Bond Donor Topology

The target compound features the carbonyl substituent at the indole 2-position, producing a distinct regioisomer from 3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole (CAS 2176152-14-8), which bears the identical thiadiazole-pyrrolidine fragment but attached at the indole 3-position [1]. Both compounds share the same molecular formula (C₁₅H₁₄N₄O₂S, MW 314.36) and are constitutional isomers. In the 2-substituted target compound, the indole NH proton is positioned proximal to the carbonyl oxygen, enabling potential intramolecular H-bonding (N–H···O=C) that pre-organizes the NH donor orientation. In the 3-substituted regioisomer, the indole NH is spatially remote from the carbonyl, presenting an outward-facing H-bond donor with different geometry. This regiochemical distinction can produce differential target binding when the indole NH serves as a critical pharmacophoric H-bond donor. No empirical binding data comparing these two regioisomers at the same target has been published as of the search date. The structural distinction is verified by InChI Key: VYUPYBFUMIGRHR-UHFFFAOYSA-N (target compound, indole-2-yl) vs. HTMZQZVSVXRNSR-UHFFFAOYSA-N (indole-3-yl regioisomer, CAS 2176152-14-8).

Medicinal Chemistry Regioisomer Differentiation Scaffold Design

Physicochemical Property Differentiation: Enhanced Polar Surface Area and H-Bond Acceptor Count vs. Simpler Indole-Pyrrolidine Scaffolds

Addition of the 1,2,5-thiadiazol-3-yloxy moiety to the indole-2-carbonyl-pyrrolidine core substantially alters key physicochemical parameters relative to the parent scaffold. The simpler indole-pyrrolidine analog (1H-indol-2-yl)-pyrrolidin-1-yl-methanone (CAS 123500-70-9, C₁₃H₁₄N₂O, MW 214.26) has a measured PSA of 36.1 Ų and LogP of 2.34 [1]. The target compound (CAS 2320642-09-7), incorporating the additional 1,2,5-thiadiazole ring and ether oxygen, has an estimated topological PSA of approximately 83–87 Ų (calculated from fragment contributions: indole NH ~15.8, amide carbonyl ~17.1, ether oxygen ~9.2, 1,2,5-thiadiazole ring ~41.6, pyrrolidine tertiary amine ~3.2) and an estimated XLogP of approximately 1.5–2.0 (the polar thiadiazole ring reduces lipophilicity by ~0.3–0.8 log units compared to the parent scaffold). The target compound gains 3 additional H-bond acceptors (thiadiazole N atoms and ether O) while retaining a single H-bond donor (indole NH), shifting the HBA/HBD ratio from 2:1 to 5:1. The molecular weight increases by 100.1 g/mol (from 214.26 to 314.36), and the rotatable bond count increases from 1 to 3. These changes move the compound from a fragment-like chemical space toward lead-like space, with implications for permeability, solubility, and target-binding thermodynamics.

Physicochemical Properties Drug-likeness Scaffold Optimization

Heterocyclic Core Differentiation: Indole vs. Quinoxaline Determines GSK-3β Pharmacophore Compatibility

The closest structurally-characterized analog bearing the identical 3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl fragment is 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline (CAS 2319787-96-5, C₁₅H₁₃N₅O₂S, MW 327.36), which is a documented high-affinity, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) . The quinoxaline analog differs from the target compound solely in the heterocyclic core: quinoxaline (bicyclic, 2-nitrogen) replaces indole (bicyclic, 1-nitrogen). This core substitution has two critical consequences: (a) the quinoxaline analog lacks an H-bond donor entirely (HBD=0 vs. HBD=1 for the indole compound), fundamentally altering its capacity to donate H-bonds at the kinase hinge region; and (b) the indole NH of the target compound provides a geometrically distinct donor vector that may engage different kinase hinge residues or enable selectivity filtering not achievable with the quinoxaline analog. While no GSK-3β IC₅₀ data are available for the target indole compound to enable quantitative potency comparison, the core heterocycle swap between indole and quinoxaline in kinase inhibitor design is a well-established 'core hopping' strategy known to produce differential selectivity profiles even when potency is partially retained [1]. The indole-2-carbonyl-pyrrolidine scaffold class is documented in patent literature (US 7,714,019) as a privileged motif for drug design [1].

Kinase Inhibition GSK-3β Core Hopping Neuroscience

Class-Level Biochemical Context: Indole-Thiadiazole Hybrids Exhibit Multi-Target Enzyme Inhibition with Nanomolar-to-Micromolar Potency Range

While no direct biological data exist for the target compound itself, the broader class of indole-thiadiazole conjugates has been systematically characterized across multiple enzyme targets, establishing a quantitative baseline for the scaffold's biochemical potential. In a series of 18 indole-based-thiadiazole derivatives reported by Taha et al. (2021), AChE IC₅₀ values ranged from 0.17 ± 0.05 μM to 33.10 ± 0.6 μM, and BChE IC₅₀ values ranged from 0.30 ± 0.1 μM to 37.60 ± 0.6 μM, with the most potent analog (compound 8, para-fluoro substituted) achieving IC₅₀ = 0.17 μM (AChE) and 0.30 μM (BChE) [1]. In a separate α-glucosidase inhibition study of 19 indole-based-thiadiazole derivatives (Alomari et al., 2021), IC₅₀ values ranged from 0.95 ± 0.05 μM to 13.60 ± 0.30 μM, compared with the standard acarbose (IC₅₀ = 1.70 ± 0.10 μM); the most potent analog (compound 17) achieved IC₅₀ = 0.95 ± 0.05 μM, approximately 1.8-fold more potent than acarbose [2]. For α-amylase inhibition (Taha et al., 2022), 14 of 18 indole-based-thiadiazole derivatives were more potent (IC₅₀ 0.80–9.30 μM) than acarbose (IC₅₀ = 11.70 ± 0.10 μM) [3]. Critically, all published indole-thiadiazole compounds in these series feature the 1,3,4-thiadiazole isomer directly linked to indole—the target compound is distinguished by its 1,2,5-thiadiazole isomer, ether-pyrrolidine linker, and indole-2-carbonyl connectivity. This structural divergence means the target compound explores a distinct region of chemical space not represented in the published SAR, with unknown potency translation. Class-level data establish that indole-thiadiazole hybrids can achieve sub-micromolar enzyme inhibition, but cannot predict the specific activity of the target compound without empirical testing.

Enzyme Inhibition Cholinesterase Glycosidase Amylase SAR

Recommended Research Application Scenarios for CAS 2320642-09-7 Based on Structural Differentiation Evidence


De Novo Kinase Profiling: Exploiting the Indole NH H-Bond Donor for Hinge-Region Selectivity Screening

The target compound's indole-2-carbonyl architecture, with its unique indole NH H-bond donor vector proximal to the carbonyl, makes it a rational candidate for screening against kinase panels—particularly where hinge-region H-bond donor engagement differentiates selectivity. Unlike the quinoxaline analog (CAS 2319787-96-5, a documented GSK-3β inhibitor with HBD=0), the target compound presents a geometrically distinct donor that may access alternative kinase hinge conformations. Procurement is most scientifically justified when the goal is to explore selectivity filtering through H-bond donor presentation, complementing existing SAR around the thiadiazole-pyrrolidine scaffold class established by the quinoxaline series . Users should note the absence of confirmatory kinase panel data and budget accordingly for broad-panel profiling.

Regioisomer-Controlled Chemical Probe Development: 2-Indole vs. 3-Indole Attachment as a Conformational Switch

The availability of both the 2-indole (target compound, CAS 2320642-09-7) and 3-indole (CAS 2176152-14-8) regioisomers enables a controlled chemical probe pair for investigating how indole NH orientation affects target engagement. The 2-isomer positions the NH proximal to the carbonyl, potentially forming an intramolecular H-bond that pre-organizes the donor; the 3-isomer presents an outward-facing NH. This regioisomer pair is valuable for target deconvolution studies where indole NH engagement is hypothesized but not confirmed—differential activity between the two isomers at the same target provides strong evidence for NH-mediated binding. Procurement of both isomers as a matched pair is recommended for rigorous SAR studies [1].

CNS Drug Discovery Scaffold Diversification: Balancing PSA and logP for Blood-Brain Barrier Penetration Optimization

With an estimated TPSA of ~83–87 Ų and XLogP of ~1.5–2.0, the target compound occupies a physicochemical space near the accepted thresholds for CNS drug-likeness (TPSA < 90 Ų, logP 1–5). Compared to the simpler indole-pyrrolidine fragment (CAS 123500-70-9, PSA 36.1, logP 2.34), the target compound gains significant polarity via the thiadiazole-ether moiety without crossing the TPSA threshold that typically limits passive BBB penetration. This positions it as an attractive scaffold for CNS-targeted medicinal chemistry programs, particularly those pursuing cholinesterase inhibition (given the class-level AChE/BChE IC₅₀ data in the 0.17–37.60 μM range for related indole-thiadiazole compounds [2]) or neurodegenerative disease targets where moderate TPSA enhances CNS partitioning. Confirmatory PAMPA-BBB or in situ perfusion data are required.

Fragment-to-Lead Evolution Studies: Leveraging the 1,2,5-Thiadiazole Isomer for Metal-Coordination and π-Stacking Exploration

The 1,2,5-thiadiazole isomer deployed in this compound is less common than the 1,3,4-thiadiazole found in published indole-thiadiazole SAR [2][3]. The 1,2,5-thiadiazole ring possesses distinct electronic properties—including a different nitrogen atom adjacency pattern that alters metal-chelation capacity and π-stacking geometry—compared to the 1,3,4 isomer. For programs exploring metalloenzyme inhibition (e.g., carbonic anhydrase, HDACs, matrix metalloproteinases) or targets where π-stacking with aromatic active-site residues drives affinity, this compound offers a chemotype not represented in existing indole-thiadiazole literature. It is best deployed as a chemical starting point for fragment growth or scaffold-hopping campaigns where the 1,2,5-thiadiazole isomer provides differentiated binding-mode hypotheses.

Quote Request

Request a Quote for 2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.